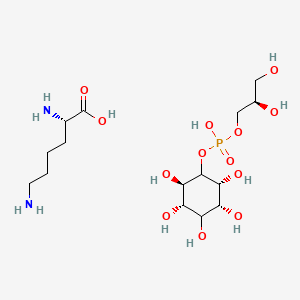

Glycerophosphoinositol lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.

Scientific Research Applications

Cellular Metabolism and Signaling

Glycerophosphoinositol lysine is involved in cellular signaling pathways, particularly those related to phosphoinositides. Research indicates that glycerophosphoinositol can influence the trafficking of proteins within cells. For instance, studies have shown that elevated levels of glycerophosphoinositol can affect the internalization of transporters like Git1, which is crucial for maintaining phosphatidylinositol levels within the endomembrane system . This regulation may have implications for understanding how cells respond to various stimuli and maintain homeostasis.

Neurodegenerative Disease Research

Recent findings suggest that glycerophosphoinositol levels are elevated in the cerebrospinal fluid of patients with Batten disease, a neurodegenerative lysosomal storage disorder. This elevation indicates that glycerophosphoinositol could serve as a potential biomarker for the disease, providing insights into its pathophysiology and aiding in diagnosis . The connection between lysosomal function and glycerophosphoinositol metabolism highlights its significance in neurodegenerative research.

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions. Its mechanisms may involve modulating immune responses and reducing oxidative stress, which are critical factors in chronic inflammation . The compound's ability to ameliorate inflammation could be beneficial in treating diseases characterized by excessive inflammatory responses.

Potential Therapeutic Uses

The semi-synthetic nature of this compound allows for modifications that could enhance its therapeutic efficacy. Preliminary studies suggest its utility in formulations aimed at anti-aging and skin health due to its anti-inflammatory properties . Furthermore, ongoing research into its role in metabolic pathways may uncover additional therapeutic avenues, particularly in metabolic disorders where phosphoinositide signaling plays a crucial role.

Table 1: Summary of Key Research Findings on this compound

Chemical Reactions Analysis

Table 1: Key Enzymatic Reactions Involving GPI Lysine

Hydrolysis and Stability

The phosphate ester bonds and amide linkages in GPI lysine are susceptible to hydrolysis:

- Acidic Conditions : The inositol phosphate bond hydrolyzes at pH < 3, yielding glycerol-3-phosphate and inositol-lysine conjugates.

- Alkaline Conditions : Above pH 10, saponification cleaves fatty acid esters (if present), releasing free lysine and glycerophosphoinositol fragments .

- Enzymatic Cleavage : Phospholipases (e.g., PLC, PLA2) selectively hydrolyze specific bonds, generating secondary messengers like inositol trisphosphate (IP3) .

Data Highlight:

- Half-Life in Buffer : GPI lysine shows stability for >24 hours at pH 7.4 but degrades rapidly (t₁/₂ = 2 hours) at pH 2.0 .

- Thermal Degradation : Decomposes at 150°C, forming cyclic phosphate intermediates .

Redox Reactions and Metal Interactions

The lysine moiety in GPI lysine participates in chelation and redox cycling :

- Metal Binding : The ε-amino group of lysine coordinates with divalent cations (e.g., Ca²⁺, Zn²⁺), modulating enzymatic activity. For example, Ca²⁺ binding enhances cPLA2 activation by 3-fold .

- Oxidative Modifications : Under oxidative stress, GPI lysine undergoes carbonyl formation on lysine side chains, detected via DNPH assays . This modification alters its signaling capacity.

Interaction with Signaling Pathways

GPI lysine derivatives act as modulators of cytosolic phospholipase A2 (cPLA2) , a key enzyme in inflammatory responses:

- Inhibition Mechanism : GPI lysine competitively binds to the cPLA2 catalytic site (Ki = 12 µM), reducing arachidonic acid release by 70% in macrophage assays .

- Downstream Effects : Suppression of cPLA2 decreases prostaglandin E2 (PGE2) synthesis, validated via LC-MS/MS analysis .

Synthetic Derivatives and Functional Studies

Structural analogs of GPI lysine have been synthesized to explore structure-activity relationships:

- Phosphate Group Modifications : Replacement with sulfonate groups reduces enzymatic hydrolysis but abolishes cPLA2 inhibition .

- Lysine Substitution : Arginine or histidine variants show 50% lower antioxidant activity, underscoring lysine’s role in redox buffering .

Table 2: Bioactivity of GPI Lysine Derivatives

| Derivative | cPLA2 Inhibition (%) | Antioxidant Capacity (IC50) |

|---|---|---|

| Native GPI lysine | 70 | 45 µM |

| Sulfonate analog | 15 | >100 µM |

| Arginine variant | 55 | 80 µM |

Degradation Pathways

In vivo degradation involves lysosomal enzymes and microsomal oxidases :

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the anti-inflammatory mechanisms of glycerophosphoinositol lysine in skin biology?

this compound's anti-inflammatory activity has been demonstrated in UVB-irradiated normal human epidermal keratinocytes (NHEK), where it suppresses prostaglandin E2 (PGE2) secretion . For basic research, in vitro models like keratinocyte cultures under UVB exposure are suitable to assess dose-dependent effects on inflammatory mediators (e.g., COX-2/PGE2 pathways). In vivo models, such as canine atopic dermatitis studies, can validate efficacy in complex biological systems, as shown in trials with lotions containing this compound that improved clinical signs without adverse effects .

Q. How can researchers differentiate this compound from structurally similar lipids in lipidomic datasets?

Advanced lipidomic workflows, such as MALDI imaging in negative ion mode, enable precise detection of glycerophosphoinositol derivatives (e.g., PI, PIP, PIP2) based on mass-to-charge ratios and fragmentation patterns . Bioinformatic tools like VaLID (Visualization and Phospholipid Identification) can predict glycerophosphoinositol identities by cross-referencing experimental data with lipid databases, accounting for isotopic distributions and adduct formations .

Q. What are the key biochemical pathways influenced by this compound in anti-aging research?

this compound modulates UVB-induced oxidative stress and inflammation in keratinocytes, likely via inhibition of NF-κB or MAPK pathways . Its structural similarity to glycosylphosphatidylinositol (GPI) anchors suggests potential roles in membrane signaling or lipid raft dynamics, though direct evidence is lacking .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across in vitro and in vivo models be reconciled?

Discrepancies may arise from differences in bioavailability, metabolic stability, or tissue-specific effects. For example, in vitro keratinocyte assays (e.g., PGE2 suppression ) may not account for skin barrier complexity in in vivo models (e.g., canine dermatitis ). To address this, use pharmacokinetic profiling (e.g., LC-MS/MS for tissue distribution) and 3D skin equivalents to bridge mechanistic and translational findings.

Q. What enzymatic pathways regulate this compound metabolism, and how can they be experimentally targeted?

The enzyme GDPD2 specifically hydrolyzes glycerophosphoinositol but not its phosphorylated derivatives (e.g., 4-phosphate or 4,5-bisphosphate) . Knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) or pharmacological inhibitors can elucidate metabolic flux. Concurrently, isotopic tracing (e.g., ¹³C-labeled substrates) can track this compound turnover in lipidomic studies.

Q. What strategies optimize the integration of this compound data into multi-omics frameworks (e.g., lipidomics, proteomics)?

Combine lipidomic datasets (e.g., MALDI imaging ) with proteomic analyses (e.g., T-cell signaling proteins) to identify cross-talk between this compound and immunomodulatory pathways . Use network pharmacology tools (e.g., Cytoscape) to map interactions between lipid metabolites and protein targets, prioritizing nodes with high centrality for experimental validation.

Q. Methodological Challenges

Q. How can researchers address the low abundance of this compound in complex biological matrices during extraction?

Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich this compound from lysates. Validate recovery rates using synthetic standards and spike-in controls. For mass spectrometry, employ parallel reaction monitoring (PRM) to enhance sensitivity for low-abundance ions .

Q. What quality control measures are critical for ensuring reproducibility in studies involving this compound?

- Standardize lipid extraction protocols (e.g., Bligh-Dyer method) to minimize batch effects.

- Use internal standards (e.g., deuterated this compound) for quantitative LC-MS/MS workflows.

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for lipidomic datasets, as recommended in glycobiology research .

Q. Emerging Research Directions

Q. Can this compound be engineered to enhance its stability or bioavailability for therapeutic applications?

Structural modifications, such as phosphorylation (e.g., generating 4-phosphate derivatives ) or conjugation with nanocarriers (e.g., lipid nanoparticles), may improve stability. Assess modified analogs using in silico tools (e.g., molecular dynamics simulations) to predict membrane permeability and metabolic resistance.

Q. How does this compound interact with GPI-anchored proteins in immune regulation?

GPI anchors are critical for protein-membrane interactions . Use surface plasmon resonance (SPR) or co-immunoprecipitation to test direct binding between this compound and GPI-anchored proteins (e.g., CD52). Functional assays (e.g., T-cell activation) can validate immunomodulatory roles .

Properties

CAS No. |

425642-33-7 |

|---|---|

Molecular Formula |

C15H33N2O13P |

Molecular Weight |

480.4 |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |

InChI Key |

QPXIFSAACCUZHZ-CAUJZTPJSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.